

L-366811 solubility issues and solutions

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Compound of Interest

Compound Name: L-366811

Cat. No.: B1673722

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L-368,899 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of L-368,899, a potent and selective oxytocin receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is L-368,899 and what is its primary mechanism of action?

A1: L-368,899 is a potent, non-peptide, and orally active oxytocin receptor (OTR) antagonist. Its primary mechanism of action is competitive antagonism at the OTR. It binds with high affinity to the receptor, preventing the endogenous ligand, oxytocin, from binding and initiating downstream intracellular signaling cascades.[1] This blockade inhibits the physiological responses normally triggered by oxytocin.[1]

Q2: What is the selectivity profile of L-368,899?

A2: L-368,899 displays high selectivity for the oxytocin receptor over the structurally related vasopressin V1a and V2 receptors. It has been shown to have over 40-fold greater selectivity for the OTR compared to vasopressin receptors.

Q3: Can L-368,899 cross the blood-brain barrier?

A3: Yes, L-368,899 is known to cross the blood-brain barrier, making it a valuable tool for investigating the central effects of oxytocin receptor blockade.[2][3] Studies in primates have



shown that peripherally administered L-368,899 accumulates in limbic brain areas.

Troubleshooting Guide

Issue 1: Difficulty Dissolving L-368,899 Hydrochloride

- Problem: The compound is not fully dissolving in the chosen solvent, or precipitation is observed.
- Solution:
 - Verify Solvent and Concentration: L-368,899 hydrochloride is highly soluble in both water and DMSO, with a maximum concentration of up to 100 mM reported by multiple suppliers.[4]
 - Use Fresh, High-Quality Solvents: For DMSO, it is crucial to use a new, unopened bottle, as DMSO is hygroscopic and absorbed water can affect solubility.
 - Aid Dissolution: If you encounter issues, gentle warming (up to 60°C) and ultrasonication can be used to facilitate dissolution, particularly in aqueous solutions.[5]
 - Check for Salt vs. Free Base Form: Ensure you are using the hydrochloride salt form (L-368,899 hydrochloride), which generally has enhanced water solubility and stability compared to the free base.[3]

Issue 2: Precipitation of L-368,899 in Aqueous Buffers for In Vitro Assays

- Problem: The compound precipitates when diluted from a DMSO stock solution into an aqueous assay buffer.
- Solution:
 - Minimize Final DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible (typically <0.5%) to avoid solvent effects and precipitation.
 - Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock solution in the assay buffer.



- Pre-warm Buffer: Warming the assay buffer slightly before adding the compound can sometimes help maintain solubility.
- Filter Sterilization: For aqueous stock solutions, it is recommended to prepare the solution, then filter and sterilize it using a 0.22 μm filter before use.[5]

Issue 3: Inconsistent Results in In Vivo Studies

- Problem: Variability in experimental outcomes when administering L-368,899 in vivo.
- Solution:
 - Freshly Prepare Formulations: For in vivo experiments, it is highly recommended to prepare the dosing solution fresh on the day of use.[5]
 - Appropriate Vehicle: A commonly used vehicle for intraperitoneal or oral administration is a mixture of DMSO, PEG300, Tween-80, and saline. A typical formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5] When preparing this, first dissolve the compound in DMSO and then add the other co-solvents sequentially.[5]
 - Route of Administration and Pharmacokinetics: Be mindful of the route of administration and the compound's pharmacokinetic profile. After intramuscular injection in coyotes, L-368,899 peaked in the CSF at 15 to 30 minutes.[6][7] The half-life after intravenous injection in rats and dogs is approximately 2 hours.[8]

Quantitative Data

Table 1: Solubility of L-368,899 Hydrochloride



Solvent	Maximum Concentration (mM)	Maximum Concentration (mg/mL)	Notes
Water	100	59.12 - 62.77	May require sonication and warming.[5]
DMSO	100	59.12 - 62.77	Use of newly opened DMSO is recommended.[5]

Note: The molecular weight of L-368,899 hydrochloride can vary slightly between batches due to hydration, which will affect the mg/mL calculation. The molecular weight is approximately 591.2 g/mol (monohydrochloride) to 627.68 g/mol (dihydrochloride). This table uses the dihydrochloride form for calculations.

Table 2: Binding Affinity and Potency of L-368,899

Receptor	Assay Type	Species	IC ₅₀ (nM)	K _i (nM)
Oxytocin Receptor	Radioligand Binding	Rat (uterus)	8.9	-
Oxytocin Receptor	Radioligand Binding	Human (uterus)	26	-
Oxytocin Receptor	Radioligand Binding	Coyote (brain)	-	12.38
Vasopressin V1a Receptor	Radioligand Binding	-	370	-
Vasopressin V2 Receptor	Radioligand Binding	-	570	-

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO



- Weigh the Compound: Accurately weigh out the desired amount of L-368,899 hydrochloride powder. For example, to make 1 mL of a 10 mM solution (using a MW of 627.68 g/mol), you would need 6.28 mg.
- Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
- Dissolve: Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming can be applied if necessary.
- Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freezethaw cycles. Store at -20°C or -80°C for long-term stability.[5] Stored properly, it should be stable for up to one year at -20°C or two years at -80°C.[5]

Protocol 2: In Vitro Competitive Binding Autoradiography Assay

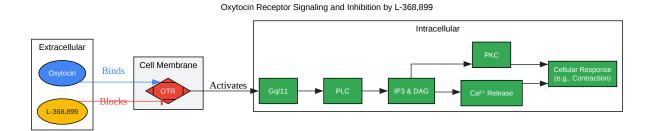
This protocol is adapted from a study determining the binding affinity of L-368,899 for coyote oxytocin receptors.[1]

- Tissue Preparation: Brain tissue sections (20 μ m) are cut on a cryostat and mounted on microscope slides.
- Stock Solution Preparation: L-368,899 is initially dissolved in DMSO to a concentration of 10 mM.[6] A serial dilution is then performed to create working stocks ranging from 10 mM to 0.1 nM.[6]
- Competitive Binding: Slides are incubated with a constant concentration of a radiolabeled ligand (e.g., [125]-ornithine vasotocin analog for OTR) and increasing concentrations of L-368,899 (the competitor). This allows for the generation of a competition curve.
- Incubation: The incubation is carried out for a sufficient time (e.g., 60-90 minutes) at a specific temperature to allow the binding to reach equilibrium.
- Washing: Slides are washed in an appropriate buffer to remove any unbound radioligand.
- Signal Detection: The slides are apposed to phosphor imaging screens.



• Data Analysis: The density of the radioactive signal is quantified. A competition curve is generated by plotting the specific binding of the radioligand as a function of the L-368,899 concentration. The IC₅₀ is determined from this curve and can be converted to the binding affinity constant (K_i) using the Cheng-Prusoff equation.

Visualizations

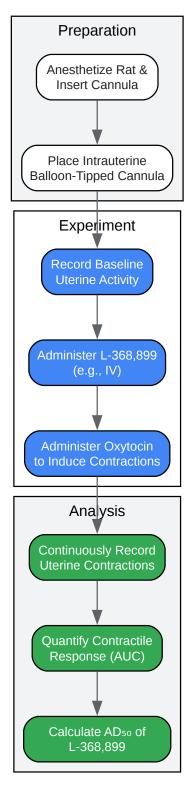


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Caption: Oxytocin receptor signaling pathway and its inhibition by L-368,899.



Experimental Workflow for In Vivo Uterine Contraction Assay



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Caption: Workflow for an in vivo uterine contraction assay to assess L-368,899 efficacy.



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